

Spectroscopic Data of 4,5-Octanedione: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4,5-Octanedione

Cat. No.: B1595355

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4,5-octanedione**, a significant α -diketone in organic synthesis and flavor chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the interpretation of spectral data, providing both experimental and predicted values to facilitate a deeper understanding of the molecule's structural characteristics.

Introduction to 4,5-Octanedione and its Spectroscopic Characterization

4,5-Octanedione ($C_8H_{14}O_2$) is a symmetrical α -diketone characterized by two adjacent carbonyl groups. Its molecular structure presents a unique electronic environment that gives rise to distinct spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. This guide will explore the key spectroscopic techniques used to elucidate the structure of **4,5-octanedione**, providing a detailed analysis of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental NMR spectra in the public domain, the

following data is predicted based on well-established computational models and analysis of analogous structures.

Predicted ^1H NMR Spectroscopy

The ^1H NMR spectrum of **4,5-octanedione** is expected to be relatively simple due to the molecule's symmetry. The protons on the carbon atoms adjacent to the carbonyl groups (α -protons) are the most deshielded, appearing further downfield.

Table 1: Predicted ^1H NMR Data for **4,5-Octanedione**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~0.94	Triplet	6H	-CH ₃ (C1, C8)
~1.65	Sextet	4H	-CH ₂ - (C2, C7)
~2.70	Triplet	4H	-CH ₂ -C=O (C3, C6)

Disclaimer: These are predicted values and may differ from experimental results.

The predicted spectrum indicates three distinct proton environments. The methyl protons (C1 and C8) are expected to appear as a triplet around 0.94 ppm due to coupling with the adjacent methylene protons. The methylene protons at C2 and C7 are predicted to be a sextet around 1.65 ppm, being coupled to both the methyl and the other methylene protons. The methylene protons alpha to the carbonyl groups (C3 and C6) are the most deshielded and are expected to appear as a triplet around 2.70 ppm.

Predicted ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **4,5-octanedione** is also simplified by its symmetry, showing only four distinct carbon signals. The most notable feature is the highly deshielded signal of the carbonyl carbons.

Table 2: Predicted ^{13}C NMR Data for **4,5-Octanedione**

Chemical Shift (δ) (ppm)	Assignment
~13.7	-CH ₃ (C1, C8)
~16.9	-CH ₂ - (C2, C7)
~37.5	-CH ₂ -C=O (C3, C6)
~207.0	C=O (C4, C5)

Disclaimer: These are predicted values and may differ from experimental results.

The carbonyl carbons (C4 and C5) are predicted to have a chemical shift of approximately 207.0 ppm, which is characteristic for α -diketones. The other carbon signals appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For **4,5-octanedione**, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration.

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorption Bands for **4,5-Octanedione**

Frequency (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (α -diketone)
~1465	Medium	C-H bend (methylene)
~1375	Medium	C-H bend (methyl)

The most diagnostic peak in the IR spectrum of **4,5-octanedione** is the strong absorption around 1715 cm⁻¹, which is characteristic of the carbonyl stretching in α -diketones. The presence of adjacent carbonyl groups slightly lowers the frequency compared to a simple ketone. The C-H stretching and bending vibrations are also expected in their typical regions.

Mass Spectrometry (MS)

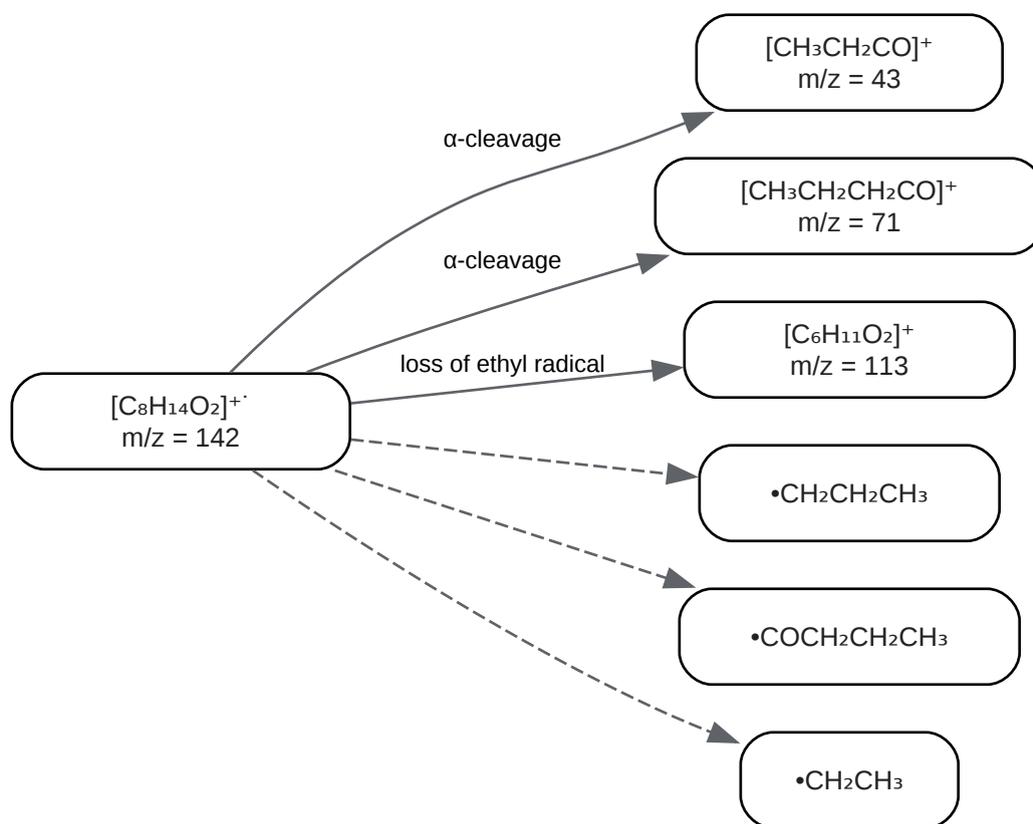
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following data is based on the experimental electron ionization (EI) mass spectrum of **4,5-octanedione** available from the NIST WebBook.

Experimental Mass Spectrometry Data

Table 4: Experimental Mass Spectrum Data for **4,5-Octanedione**

m/z	Relative Abundance (%)	Proposed Fragment
27	15	[C ₂ H ₃] ⁺
29	25	[C ₂ H ₅] ⁺
43	100	[CH ₃ CH ₂ CO] ⁺
71	85	[CH ₃ CH ₂ CH ₂ CO] ⁺
113	5	[M - C ₂ H ₅] ⁺
142	2	[M] ⁺

The mass spectrum shows a small molecular ion peak ([M]⁺) at m/z 142, corresponding to the molecular weight of **4,5-octanedione** (142.20 g/mol). The base peak is observed at m/z 43, which can be attributed to the stable acylium ion [CH₃CH₂CO]⁺ formed by α-cleavage. Another significant peak is present at m/z 71, corresponding to the [CH₃CH₂CH₂CO]⁺ acylium ion, also a result of α-cleavage.



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Caption: Proposed fragmentation pathway of **4,5-octanedione** in EI-MS.

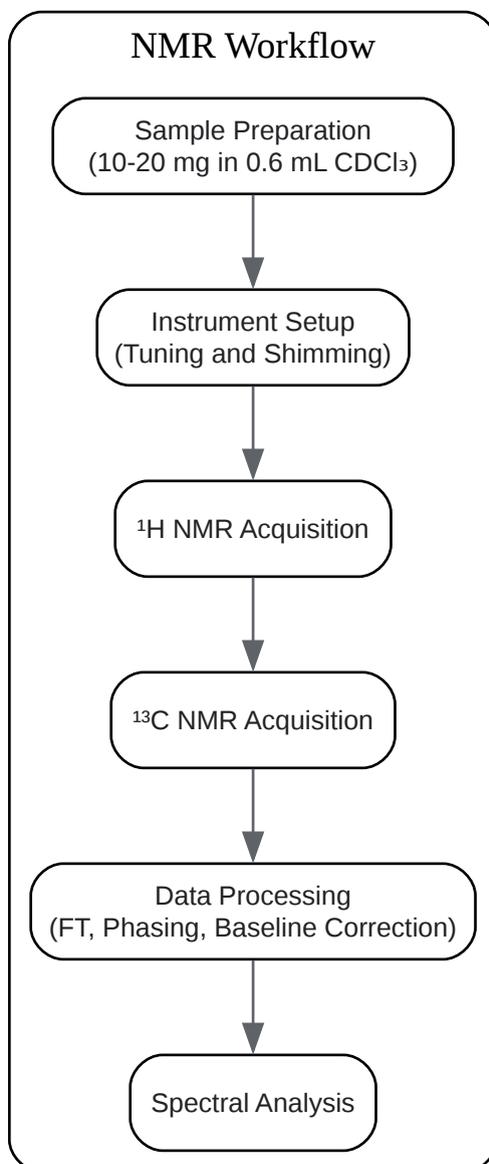
Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid α -diketone like **4,5-octanedione**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **1H NMR Acquisition:** Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.



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Caption: A generalized workflow for acquiring NMR spectra.

FT-IR Spectroscopy Protocol

- **Sample Preparation (Neat Liquid):** Place a drop of the liquid sample directly onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
- **Assembly:** Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin film.
- **Spectrum Acquisition:** Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
- **Background Scan:** Run a background spectrum with the empty sample compartment.
- **Sample Scan:** Run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is plotted as relative abundance versus m/z .

References

- NIST Chemistry WebBook, SRD 69: **4,5-Octanedione**. [[Link](#)]
- NMRDB.org: Online NMR prediction tool. [[Link](#)]

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